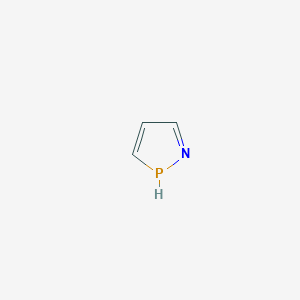
2H-1,2-Azaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2-Azaphosphole is a heterocyclic compound containing both nitrogen and phosphorus atoms within a five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2-Azaphosphole typically involves cyclization reactions. One common method is the cyclization of ethyl N-methyl-3-bromopropylphosphonamidate with sodium hydride. Another approach involves the reaction of methyleneaminophosphanes with activated alkenes and alkynes . Additionally, the thermal decomposition of 7-phosphanorbornadiene complexes in the presence of carbonitriles and dimethyl acetylenedicarboxylate has been shown to yield this compound complexes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of cyclization and annulation reactions, which are common in industrial organic synthesis, could be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-1,2-Azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted azaphosphole compounds .
Wissenschaftliche Forschungsanwendungen
2H-1,2-Azaphosphole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2H-1,2-Azaphosphole exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The presence of both nitrogen and phosphorus atoms in the ring allows for unique coordination chemistry, which is exploited in various applications .
Vergleich Mit ähnlichen Verbindungen
1,3-Azaphosphole: Similar in structure but with different electronic properties due to the position of the nitrogen atom.
1,2-Azaphosphorine: A six-membered ring analog with distinct reactivity and stability.
1,2-Azaphosphepine: Another six-membered ring compound with unique pharmacological activities.
Uniqueness: 2H-1,2-Azaphosphole is unique due to its five-membered ring structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific coordination environments .
Eigenschaften
CAS-Nummer |
405922-97-6 |
|---|---|
Molekularformel |
C3H4NP |
Molekulargewicht |
85.04 g/mol |
IUPAC-Name |
2H-azaphosphole |
InChI |
InChI=1S/C3H4NP/c1-2-4-5-3-1/h1-3,5H |
InChI-Schlüssel |
VOIAXMKZWHLLBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CPN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


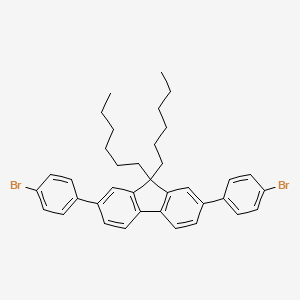
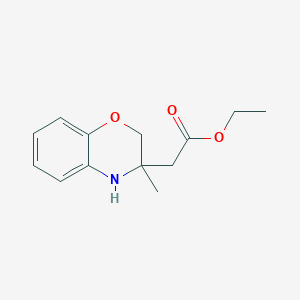

![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)

![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
![2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid](/img/structure/B14258851.png)
![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)
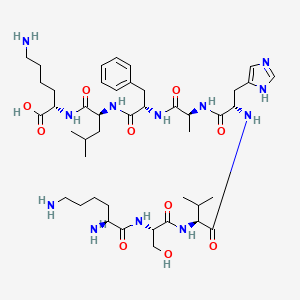
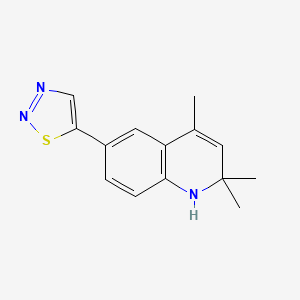
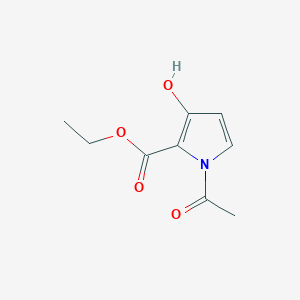
![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
